molecular formula C8H6ClF3 B12445385 1-(2-Chloroethyl)-2,4,5-trifluorobenzene

1-(2-Chloroethyl)-2,4,5-trifluorobenzene

Cat. No.: B12445385
M. Wt: 194.58 g/mol
InChI Key: JSDREAISPYKWFI-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,4,5-trifluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and three fluorine atoms at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-2,4,5-trifluorobenzene typically involves the reaction of 2,4,5-trifluorobenzene with 2-chloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the 2-chloroethyl group. Common catalysts used in this reaction include aluminum chloride (AlCl3) and ferric chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include alcohols or ketones depending on the degree of oxidation.

    Reduction Reactions: Products include alkanes or alkenes depending on the degree of reduction.

Scientific Research Applications

1-(2-Chloroethyl)-2,4,5-trifluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2,4,5-trifluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A compound with similar structural features but different functional groups.

    Bis(2-chloroethyl)sulfide: A compound with two 2-chloroethyl groups attached to a sulfur atom.

    2-Chloroethanol: A simpler compound with a single 2-chloroethyl group attached to a hydroxyl group.

Uniqueness

1-(2-Chloroethyl)-2,4,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes the compound valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H6ClF3

Molecular Weight

194.58 g/mol

IUPAC Name

1-(2-chloroethyl)-2,4,5-trifluorobenzene

InChI

InChI=1S/C8H6ClF3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4H,1-2H2

InChI Key

JSDREAISPYKWFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCCl

Origin of Product

United States

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